molecular formula C14H9F3N2O B8275398 4-Pyridinecarbonitrile, 2-methoxy-6-[4-(trifluoromethyl)phenyl]-

4-Pyridinecarbonitrile, 2-methoxy-6-[4-(trifluoromethyl)phenyl]-

Cat. No. B8275398
M. Wt: 278.23 g/mol
InChI Key: HEIINJJOMMMICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinecarbonitrile, 2-methoxy-6-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C14H9F3N2O and its molecular weight is 278.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarbonitrile, 2-methoxy-6-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarbonitrile, 2-methoxy-6-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine-4-carbonitrile

InChI

InChI=1S/C14H9F3N2O/c1-20-13-7-9(8-18)6-12(19-13)10-2-4-11(5-3-10)14(15,16)17/h2-7H,1H3

InChI Key

HEIINJJOMMMICK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The nitrile 25F (2.3 g, 13.8 mmol), 4-trifluoromethylphenylboronic acid (2.61 g, 1.1 mol eq), palladium acetate (62 mg, 0.02 mol eq), cesium carbonate (8.97 g, 2 mol eq), and XPhos (260 mg, 0.04 mol eq) were mixed, placed under a nitrogen atmosphere and dioxane (10 mL) was added. The mixture was heated at 100° C. for 4 h. After cooling, the mixture was filtered through a celite pad, washed with dioxane (2×30 mL) and concentrated under reduced pressure. The residue was purified by flash chromatography (9:1 petroleum ether:EtOAc) to afford 26I as a pale yellow solid (840 mg, 25% Yield). 1HNMR (DMSO, 200 MHz) δ 4.03 (s, 3H), 7.46 (s, 1H), 7.90 (d, 2H, J=7.8), 8.17 (s, 1H), 8.40 (d, 2H, J=8).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
25%

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